ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
CAS No.: 867042-26-0
VCID: VC6307180
Molecular Formula: C23H25NO6S
Molecular Weight: 443.51
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that belongs to the class of cyclohexene derivatives and sulfonamide compounds. Its unique molecular structure features a methanesulfonamide group and a methoxyphenyl group attached to a cyclohexene ring, making it of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block for more complex molecules. Molecular Data:
Synthesis and Chemical ReactionsThe synthesis of ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. The choice of solvents, temperature, and catalysts plays a crucial role in optimizing reaction conditions for high yields and purity. Polar aprotic solvents can enhance reaction rates and selectivity, while techniques like continuous flow synthesis may be used in industrial settings to improve scalability and reduce costs. Common Chemical Reactions:
Biological Activities and Potential ApplicationsThe compound's unique structure allows it to interact selectively with biological targets such as enzymes or receptors, potentially modulating their activity. This interaction may influence various biological pathways, including signal transduction and gene expression, leading to pharmacological effects that warrant further investigation for therapeutic applications. Potential Applications:
Research Findings and Future DirectionsResearch into ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate highlights its versatility and potential impact across various scientific disciplines. Further studies are needed to fully elucidate its biological effects and explore its derivatives for enhanced biological activity. Research Challenges:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 867042-26-0 | ||||||||
Product Name | ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | ||||||||
Molecular Formula | C23H25NO6S | ||||||||
Molecular Weight | 443.51 | ||||||||
IUPAC Name | ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | ||||||||
Standard InChI | InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3 | ||||||||
Standard InChIKey | VPEGEPUSSKTPJV-UHFFFAOYSA-N | ||||||||
SMILES | CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 4290229 | ||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume